Pantoprazole-d6
Overview
Description
Pantoprazole-d6 is a deuterated form of pantoprazole, a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease and other conditions involving excessive stomach acid production. The deuterated version, this compound, is often used as an internal standard in mass spectrometry due to its stable isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pantoprazole-d6 involves the incorporation of deuterium atoms into the pantoprazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the efficient incorporation of deuterium atoms. High-performance liquid chromatography (HPLC) is often used to purify the final product and ensure its isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Pantoprazole-d6 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group in pantoprazole can be further oxidized to a sulfone under specific conditions.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents.
Substitution: The methoxy groups in the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pantoprazole-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Internal Standard in Mass Spectrometry: Used for the quantification of pantoprazole in biological samples.
Pharmacokinetic Studies: Helps in studying the metabolism and distribution of pantoprazole in the body.
Drug Delivery Systems: Investigated for its controlled release properties in drug delivery systems.
Mechanism of Action
Pantoprazole-d6, like pantoprazole, exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion . The binding of pantoprazole to the enzyme is irreversible, resulting in prolonged suppression of acid secretion .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Comparison
Pantoprazole-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. Compared to other proton pump inhibitors, pantoprazole has a longer duration of action due to its irreversible binding to the hydrogen-potassium ATPase enzyme .
This compound’s deuterated form makes it particularly valuable in research settings, where it serves as a reliable internal standard for mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPSEEYGBUAQFF-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678727 | |
Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922727-65-9 | |
Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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